3,4-Dichloro-N-methylaniline

Catalog No.
S719452
CAS No.
40750-59-2
M.F
C7H7Cl2N
M. Wt
176.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dichloro-N-methylaniline

CAS Number

40750-59-2

Product Name

3,4-Dichloro-N-methylaniline

IUPAC Name

3,4-dichloro-N-methylaniline

Molecular Formula

C7H7Cl2N

Molecular Weight

176.04 g/mol

InChI

InChI=1S/C7H7Cl2N/c1-10-5-2-3-6(8)7(9)4-5/h2-4,10H,1H3

InChI Key

DUSNCFKVMGTTFK-UHFFFAOYSA-N

SMILES

CNC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)Cl

Synthesis and Characterization:

3,4-Dichloro-N-methylaniline is an aromatic organic compound. While not as widely studied as some other aromatic amines, it has been synthesized and characterized for research purposes. Its synthesis can be achieved through various methods, including the reductive amination of 3,4-dichloro nitrobenzene with methylamine or the reaction of 3,4-dichloroaniline with formaldehyde and formic acid [, ].

Potential Applications:

Research suggests that 3,4-Dichloro-N-methylaniline may hold potential in various scientific fields, although its specific applications are still under exploration. Here are some potential areas of interest:

  • Organic Chemistry: As an aromatic amine, 3,4-Dichloro-N-methylaniline can participate in various organic reactions, potentially serving as a building block in the synthesis of more complex molecules with desired properties [].
  • Medicinal Chemistry: Some studies have investigated the potential biological activity of 3,4-Dichloro-N-methylaniline derivatives. However, further research is needed to determine its efficacy and safety for any potential therapeutic applications [].
  • Material Science: The unique properties of aromatic amines, like 3,4-Dichloro-N-methylaniline, have led to their exploration in developing various materials like polymers or dyes. Research in this area is ongoing [].

3,4-Dichloro-N-methylaniline is an organic compound with the chemical formula C₇H₇Cl₂N and a CAS number of 40750-59-2. It belongs to the class of aromatic amines and is characterized by the presence of two chlorine atoms at the 3 and 4 positions on the benzene ring, along with a methylaniline group. This compound is notable for its potential applications in various chemical processes and its biological activity.

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to undergo electrophilic aromatic substitution reactions.
  • Formation of Salts: It can react with acids to form salts, which is common for amines.
  • Oxidation: The compound can be oxidized to form various metabolites, including hydroxylated derivatives such as 6-hydroxy-3,4-dichloroaniline and N-hydroxy-3,4-dichloroaniline .

3,4-Dichloro-N-methylaniline exhibits various biological activities. It has been studied for its potential toxicological effects as well as its role as a xenobiotic. The compound may undergo metabolic transformation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules .

In laboratory studies, it has shown some potential effects on enzyme systems and may influence metabolic pathways in organisms.

Several methods exist for synthesizing 3,4-Dichloro-N-methylaniline:

  • N-Methylation of 3,4-Dichloroaniline: This method involves the methylation of 3,4-dichloroaniline using methyl iodide or dimethyl sulfate in the presence of a base.
  • Chlorination of N-Methylaniline: N-Methylaniline can be chlorinated using chlorine gas or chlorinating agents under controlled conditions to yield 3,4-Dichloro-N-methylaniline .

These methods highlight the versatility of aromatic amines in synthetic organic chemistry.

3,4-Dichloro-N-methylaniline finds applications in various fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Research: Its unique structure makes it useful in studies related to aromatic amines and their reactivity.
  • Analytical Chemistry: The compound can be used in analytical methods for detecting and quantifying similar compounds in environmental samples .

Research on interaction studies indicates that 3,4-Dichloro-N-methylaniline interacts with various biological systems. Its metabolites can affect enzyme activity and influence metabolic pathways. Studies have shown that it may induce oxidative stress in certain biological models . Understanding these interactions is crucial for assessing its safety and environmental impact.

Several compounds are structurally similar to 3,4-Dichloro-N-methylaniline. Here are some notable examples:

Compound NameChemical FormulaKey Features
3,4-DichloroanilineC₆H₄Cl₂NLacks the methyl group; used in dye synthesis.
N-MethylanilineC₇H₉NSimple methylated aniline; less chlorinated.
2,4-Dichloro-N-methylanilineC₇H₇Cl₂NDifferent chlorination pattern; similar reactivity.

Uniqueness of 3,4-Dichloro-N-methylaniline

What sets 3,4-Dichloro-N-methylaniline apart from these similar compounds is its specific arrangement of chlorine substituents and the presence of the methyl group on the nitrogen atom. This unique structure influences its reactivity patterns and biological interactions, making it a subject of interest in both synthetic chemistry and toxicology studies .

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3,4-Dichloro-N-methylaniline

Dates

Modify: 2023-08-15

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